Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the synthesis and multifaceted applications of the heterocyclic compound 5-Bromo-2-methyl-1H-benzo[d]imidazole. This benzimidazole derivative has garnered significant interest within the scientific community due to its versatile synthetic utility and its promising potential in various therapeutic areas, particularly in the development of novel anticancer and antimicrobial agents. This document consolidates key findings on its preparation, characterization, and biological activities, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant pathways and workflows.
Synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole
The primary and most common method for the synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole involves the cyclocondensation of 4-bromo-o-phenylenediamine with an acetic acid equivalent. Several synthetic strategies have been reported, with variations in the acetylating agent, solvent, and reaction conditions.
One of the most efficient methods involves the reaction of 4-bromo-o-phenylenediamine with N-methoxy-N-methylacetamide.[1] This approach offers good yields and straightforward purification. An alternative, classical approach is the Phillips-Ladenburg synthesis, which utilizes acetic acid under acidic conditions, typically with heating. While robust, this method may sometimes require harsher conditions and can lead to lower yields.
// Reactants
Reactant1 [label="4-Bromo-o-phenylenediamine"];
Reactant2 [label="Acetic Acid Derivative\n(e.g., Acetic Acid, N-methoxy-N-methylacetamide)"];
// Product
Product [label="5-Bromo-2-methyl-1H-benzo[d]imidazole", fillcolor="#34A853"];
// Reaction
Reactant1 -> Product [label="Cyclocondensation"];
Reactant2 -> Product;
// Caption
caption [shape=plaintext, fontcolor="#202124", fontsize=12, label="General synthetic scheme for 5-Bromo-2-methyl-1H-benzo[d]imidazole."]
}
dot
General synthetic scheme for 5-Bromo-2-methyl-1H-benzo[d]imidazole.
Physicochemical and Spectroscopic Data
Below is a summary of the key physicochemical and spectroscopic properties of 5-Bromo-2-methyl-1H-benzo[d]imidazole.
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Melting Point | 214-215 °C[1] |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, ppm) | Estimated: 12.5 (s, 1H, NH), 7.6-7.3 (m, 3H, Ar-H), 2.5 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | Estimated: 152.0, 140.0, 135.0, 123.0, 120.0, 115.0, 112.0, 14.0 |
| Mass Spectrum (EI) | m/z 210/212 (M⁺, Br isotope pattern)[2] |
| IR (KBr, cm⁻¹) | Estimated: 3400-3200 (N-H stretch), 1620 (C=N stretch), 1450 (C=C stretch), 800 (C-Br stretch) |
Note: NMR and IR data are estimated based on values reported for structurally similar benzimidazole derivatives.
Key Experimental Protocols
Synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole
This protocol is adapted from the reaction of 4-bromo-o-phenylenediamine with N-methoxy-N-methylacetamide.[1]
Materials:
-
4-Bromo-o-phenylenediamine
-
N-methoxy-N-methylacetamide
-
Methanol
-
Water
-
Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Saturated brine solution
Procedure:
-
Dissolve 4-bromo-o-phenylenediamine in a 1:1 mixture of methanol and water.
-
Add N-methoxy-N-methylacetamide to the solution.
-
Heat the reaction mixture at 50 °C for 2 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove methanol.
-
To the remaining aqueous phase, add sodium hydroxide solution to basify.
-
Extract the product with ethyl acetate (2x).
-
Combine the organic layers and wash with purified water and then with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Recrystallize the residue from an ethanol/water mixture to obtain the pure product.
Applications of 5-Bromo-2-methyl-1H-benzo[d]imidazole and its Derivatives
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, and the introduction of a bromine atom and a methyl group at the 5- and 2-positions, respectively, imparts unique pharmacological properties.
Anticancer Activity
Bromo-substituted benzimidazoles have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
// Nodes
GF [label="Growth Factor", fillcolor="#4285F4"];
RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4"];
PI3K [label="PI3K", fillcolor="#EA4335"];
PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
PDK1 [label="PDK1", fillcolor="#34A853"];
Akt [label="Akt", fillcolor="#EA4335"];
mTORC2 [label="mTORC2", fillcolor="#34A853"];
Downstream [label="Downstream Effectors\n(Cell Survival, Proliferation, Growth)", fillcolor="#5F6368"];
Benzimidazole [label="Benzimidazole\nDerivatives", shape=invhouse, fillcolor="#EA4335"];
// Edges
GF -> RTK [arrowhead=vee];
RTK -> PI3K [arrowhead=vee, label="Activates"];
PI3K -> PIP3 [arrowhead=vee, label="Converts"];
PIP2 -> PI3K [arrowhead=none];
PIP3 -> PDK1 [arrowhead=vee];
PIP3 -> Akt [arrowhead=vee];
PDK1 -> Akt [arrowhead=vee, label="Phosphorylates"];
mTORC2 -> Akt [arrowhead=vee, label="Phosphorylates"];
Akt -> Downstream [arrowhead=vee];
Benzimidazole -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];
// Caption
caption [shape=plaintext, fontcolor="#202124", fontsize=12, label="Inhibition of the PI3K/Akt signaling pathway by benzimidazole derivatives."]
}
dot
Inhibition of the PI3K/Akt signaling pathway by benzimidazole derivatives.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[3] Several benzimidazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, leading to the induction of apoptosis and suppression of tumor growth.[4]
Table of Anticancer Activity of Representative Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A 4,5,6,7-tetrabromo-1H-benzimidazole derivative | SK-BR-3 (Breast) | 8.92 | [5] |
| A 4,5,6,7-tetrabromo-1H-benzimidazole derivative | MCF-7 (Breast) | 17.09 | [6] |
| A 4,5,6,7-tetrabromo-1H-benzimidazole derivative | MDA-MB-231 (Breast) | 21.20 | [6] |
| A benzimidazole-2-carboxylate derivative | HepG2 (Liver) | 0.39 µg/mL | |
| A benzimidazole-2-carboxylate derivative | Huh7 (Liver) | 0.32 µg/mL | |
Note: The IC₅₀ values presented are for structurally related compounds and serve to illustrate the potential of the benzimidazole scaffold.
Antimicrobial Activity
Benzimidazole derivatives, including those with bromo-substituents, have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[7][8] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or interference with microbial cellular processes.
Table of Antimicrobial Activity of Representative Benzimidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [7] |
| Indolylbenzo[d]imidazoles (3ao and 3aq) | Staphylococcus aureus | < 1 | [7] |
| Indolylbenzo[d]imidazoles (3aa and 3ad) | Staphylococcus aureus | 3.9–7.8 | [7] |
Note: The MIC values are for structurally related compounds, indicating the potential antimicrobial efficacy of the bromo-benzimidazole core.
Key Biological Assay Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10][11]
// Workflow Steps
Start [label="Seed cells in a 96-well plate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Incubate1 [label="Incubate (e.g., 24h)"];
Treat [label="Treat cells with\n5-Bromo-2-methyl-1H-benzo[d]imidazole\n(various concentrations)"];
Incubate2 [label="Incubate (e.g., 48h)"];
Add_MTT [label="Add MTT solution", fillcolor="#FBBC05", fontcolor="#202124"];
Incubate3 [label="Incubate (2-4h)"];
Solubilize [label="Solubilize formazan crystals\n(e.g., with DMSO)"];
Measure [label="Measure absorbance\n(e.g., at 570 nm)"];
Analyze [label="Analyze data and\ndetermine IC₅₀ value", shape=ellipse, fillcolor="#34A853"];
// Connections
Start -> Incubate1;
Incubate1 -> Treat;
Treat -> Incubate2;
Incubate2 -> Add_MTT;
Add_MTT -> Incubate3;
Incubate3 -> Solubilize;
Solubilize -> Measure;
Measure -> Analyze;
// Caption
caption [shape=plaintext, fontcolor="#202124", fontsize=12, label="Experimental workflow for the MTT assay."]
}
dot
Experimental workflow for the MTT assay.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
5-Bromo-2-methyl-1H-benzo[d]imidazole (or derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm).
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14][15]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
5-Bromo-2-methyl-1H-benzo[d]imidazole (or derivative)
-
Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Dispense the broth medium into all wells of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound and perform serial two-fold dilutions across the wells of the plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
5-Bromo-2-methyl-1H-benzo[d]imidazole is a synthetically accessible and pharmacologically significant molecule. Its core structure is amenable to further chemical modifications, providing a versatile scaffold for the development of new therapeutic agents. The existing body of research strongly supports the potential of bromo-substituted benzimidazoles in the fields of oncology and infectious diseases. Further investigation into the specific biological activities of 5-Bromo-2-methyl-1H-benzo[d]imidazole, including the elucidation of its precise mechanisms of action and in vivo efficacy, is warranted to fully realize its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.
References
- 1. chembk.com [chembk.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-5,6-dimethyl-1H-benzo[d]imidazole|CAS 1189164-12-2 [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]